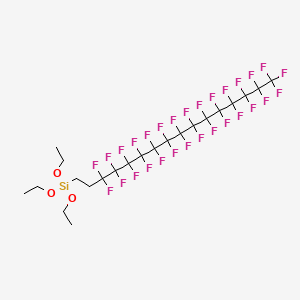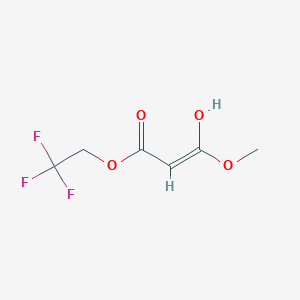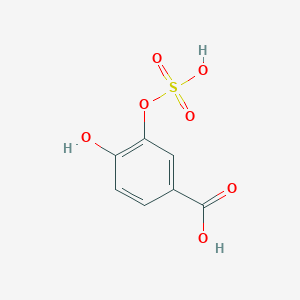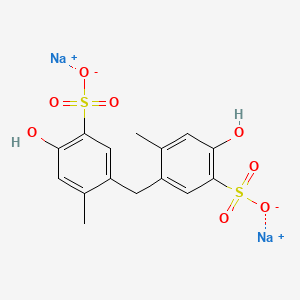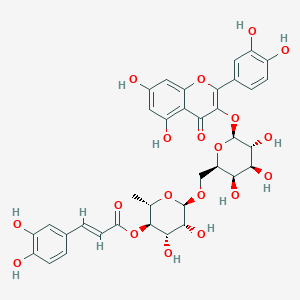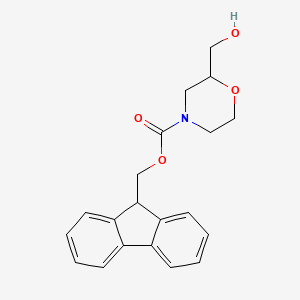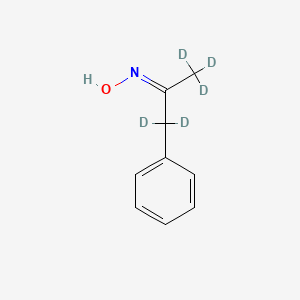![molecular formula C8H11FN2O3 B15288766 1,2,4-Oxadiazol-5(4h)-one,4-[(3e)-4-fluoro-5-hydroxy-3-pentenyl]-3-methyl-](/img/structure/B15288766.png)
1,2,4-Oxadiazol-5(4h)-one,4-[(3e)-4-fluoro-5-hydroxy-3-pentenyl]-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Oxadiazol-5(4H)-one,4-[(3E)-4-fluoro-5-hydroxy-3-pentenyl]-3-methyl- is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a five-membered ring containing oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazol-5(4H)-one derivatives typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One common method includes the use of carbonyldiimidazole (CDI) as an activating agent. The reaction proceeds through the formation of an O-acyl amidoxime intermediate, which then undergoes cyclization to form the oxadiazole ring . Another approach involves the nitration, oxidation, and oxidation coupling reactions of precursor compounds .
Industrial Production Methods
Industrial production of 1,2,4-oxadiazol-5(4H)-one derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Oxadiazol-5(4H)-one derivatives can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or sulfone derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl, or aryl groups.
Applications De Recherche Scientifique
1,2,4-Oxadiazol-5(4H)-one derivatives have a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,2,4-oxadiazol-5(4H)-one derivatives involves their interaction with specific molecular targets and pathways. These compounds can act as enzyme inhibitors by binding to the active sites of enzymes, thereby blocking their activity. The presence of functional groups, such as the fluoro and hydroxy substituents, can enhance their binding affinity and specificity. Additionally, these compounds may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,2,4-Oxadiazol-5(4H)-one derivatives can be compared with other similar compounds, such as:
1,3,4-Oxadiazoles: These compounds have a similar ring structure but differ in the position of the nitrogen atoms.
1,2,5-Oxadiazoles: Another class of oxadiazoles with different nitrogen atom positions, leading to unique reactivity and biological activities.
The uniqueness of 1,2,4-oxadiazol-5(4H)-one derivatives lies in their specific substitution patterns and the presence of functional groups that confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H11FN2O3 |
|---|---|
Poids moléculaire |
202.18 g/mol |
Nom IUPAC |
4-[(E)-4-fluoro-5-hydroxypent-3-enyl]-3-methyl-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C8H11FN2O3/c1-6-10-14-8(13)11(6)4-2-3-7(9)5-12/h3,12H,2,4-5H2,1H3/b7-3+ |
Clé InChI |
RUTBXYMIQQWSDJ-XVNBXDOJSA-N |
SMILES isomérique |
CC1=NOC(=O)N1CC/C=C(\CO)/F |
SMILES canonique |
CC1=NOC(=O)N1CCC=C(CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


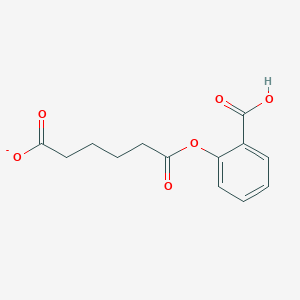
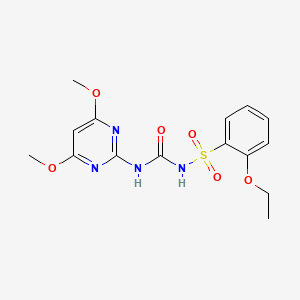
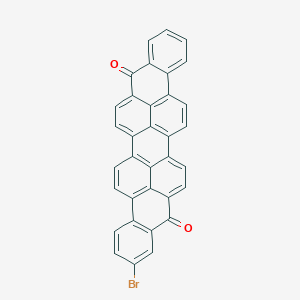
![Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B15288716.png)
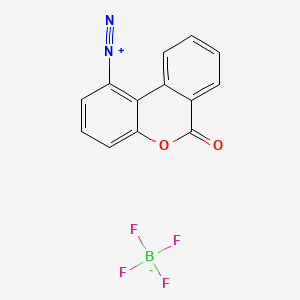
![2-[[3-hydroxy-9-(hydroxymethyl)-17-[(E)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15288731.png)
